molecular formula C9H10ClNS2 B076684 ethyl N-(2-chlorophenyl)carbamodithioate CAS No. 13037-25-7

ethyl N-(2-chlorophenyl)carbamodithioate

Cat. No. B076684
CAS RN: 13037-25-7
M. Wt: 231.8 g/mol
InChI Key: NCIRTHMEMNYDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that belongs to the family of carbamodithioates. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. ECD is widely used in scientific research as a reagent for the detection and quantification of various biological molecules.

Mechanism Of Action

The mechanism of action of ethyl N-(2-chlorophenyl)carbamodithioate is based on its ability to form complexes with biological molecules such as amino acids, peptides, and proteins. The formation of these complexes results in a change in the optical properties of ethyl N-(2-chlorophenyl)carbamodithioate, which can be detected and quantified using spectroscopic methods.

Biochemical And Physiological Effects

Ethyl N-(2-chlorophenyl)carbamodithioate is not known to have any direct biochemical or physiological effects on living organisms. However, it can indirectly affect the metabolism of biological molecules by forming complexes with them.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl N-(2-chlorophenyl)carbamodithioate in lab experiments include its high sensitivity and specificity for the detection and quantification of biological molecules. It is also relatively easy to synthesize and has a long shelf life. The limitations of using ethyl N-(2-chlorophenyl)carbamodithioate include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.

Future Directions

There are several future directions for the use of ethyl N-(2-chlorophenyl)carbamodithioate in scientific research. One area of interest is the development of new biosensors for the detection of disease biomarkers and environmental pollutants. Another area of interest is the use of ethyl N-(2-chlorophenyl)carbamodithioate in the study of protein-protein interactions and protein folding. Finally, there is potential for the use of ethyl N-(2-chlorophenyl)carbamodithioate in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, ethyl N-(2-chlorophenyl)carbamodithioate is a valuable reagent for the detection and quantification of various biological molecules. It has a wide range of scientific research applications, including the development of biosensors, the study of protein-protein interactions, and the detection of disease biomarkers. While there are limitations to its use, ethyl N-(2-chlorophenyl)carbamodithioate has the potential to contribute to important advances in scientific research and the development of new drugs and therapies.

Synthesis Methods

Ethyl N-(2-chlorophenyl)carbamodithioate can be synthesized by the reaction of ethyl chloroformate and ammonium dithiocarbamate in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

Ethyl N-(2-chlorophenyl)carbamodithioate is widely used in scientific research as a reagent for the detection and quantification of various biological molecules such as amino acids, peptides, and proteins. It is also used as a chelating agent for the determination of heavy metals in environmental and biological samples. ethyl N-(2-chlorophenyl)carbamodithioate has been used in the development of biosensors for the detection of glucose, cholesterol, and other biomolecules.

properties

CAS RN

13037-25-7

Product Name

ethyl N-(2-chlorophenyl)carbamodithioate

Molecular Formula

C9H10ClNS2

Molecular Weight

231.8 g/mol

IUPAC Name

ethyl N-(2-chlorophenyl)carbamodithioate

InChI

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

NCIRTHMEMNYDRA-UHFFFAOYSA-N

Isomeric SMILES

CCSC(=NC1=CC=CC=C1Cl)S

SMILES

CCSC(=S)NC1=CC=CC=C1Cl

Canonical SMILES

CCSC(=S)NC1=CC=CC=C1Cl

Other CAS RN

13037-25-7

synonyms

o-Chlorophenyldithiocarbamic acid ethyl ester

Origin of Product

United States

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